2-Chloro-4-thiocyanatopyrimidine

Description

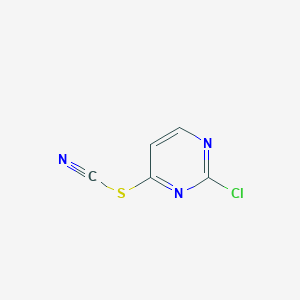

2-Chloro-4-thiocyanatopyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 2 and a thiocyanate (-SCN) group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. This compound is valuable in synthesizing targeted covalent inhibitors, where the thiocyanate may act as a warhead for enzyme inhibition . Its synthesis typically involves nucleophilic displacement of a leaving group (e.g., chloride) with thiocyanate under basic conditions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name |

(2-chloropyrimidin-4-yl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-5-8-2-1-4(9-5)10-3-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFAYJQDRJOZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1SC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652917 | |

| Record name | 2-Chloropyrimidin-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854476-92-9 | |

| Record name | 2-Chloropyrimidin-4-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents critically influence pyrimidine reactivity. Key comparisons include:

- Electrophilicity: The -SCN group in this compound is more polarizable than -SPh or -NO₂, enabling diverse reactivity (e.g., nucleophilic attacks or radical reactions). In contrast, electron-withdrawing groups like -NO₂ (in compound ) reduce electrophilicity at adjacent positions, directing reactivity to other sites.

- Hydrogen Bonding : Amine (-NH₂) and carboxylic acid (-COOH) substituents (compounds ) facilitate intermolecular interactions, influencing crystal packing and solubility. Thiocyanate’s weaker hydrogen-bonding capacity may result in less predictable solid-state behavior .

Crystallographic and Supramolecular Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.